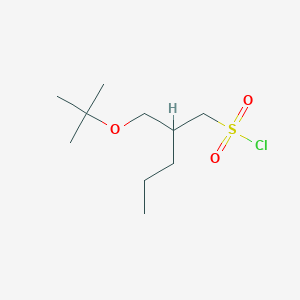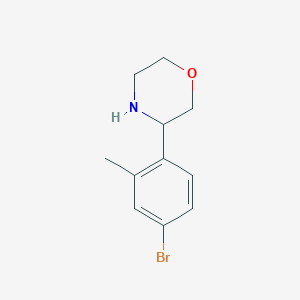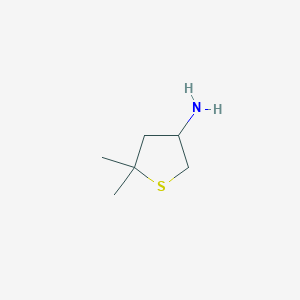
1-(Naphthalen-2-ylmethyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(naphthalen-2-yl)methyl]-1,4-diazepane is an organic compound that features a diazepane ring substituted with a naphthalen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(naphthalen-2-yl)methyl]-1,4-diazepane typically involves the reaction of naphthalen-2-ylmethylamine with a suitable diazepane precursor. One common method is the reductive amination of naphthalen-2-ylmethylamine with 1,4-diazepane-2,5-dione in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of 1-[(naphthalen-2-yl)methyl]-1,4-diazepane may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[(naphthalen-2-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: Naphthalen-2-ylmethyl ketones or carboxylic acids.
Reduction: Naphthalen-2-ylmethyl alcohols.
Substitution: Halogenated naphthalen-2-ylmethyl derivatives.
Scientific Research Applications
1-[(naphthalen-2-yl)methyl]-1,4-diazepane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(naphthalen-2-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ylmethylamine: A simpler analog with similar structural features but lacking the diazepane ring.
1,4-Diazepane: The parent compound without the naphthalen-2-ylmethyl substitution.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups.
Uniqueness
1-[(naphthalen-2-yl)methyl]-1,4-diazepane is unique due to the combination of the naphthalen-2-ylmethyl group and the diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-(naphthalen-2-ylmethyl)-1,4-diazepane |
InChI |
InChI=1S/C16H20N2/c1-2-5-16-12-14(6-7-15(16)4-1)13-18-10-3-8-17-9-11-18/h1-2,4-7,12,17H,3,8-11,13H2 |
InChI Key |
LJAFLVHPKWWCQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13495845.png)
![Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13495848.png)



![2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495881.png)

![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)

![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)

![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
